molecular formula C10H8BrNO3 B1409634 Ethyl 5-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805487-75-5

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate

Cat. No. B1409634
CAS RN: 1805487-75-5
M. Wt: 270.08 g/mol
InChI Key: FSTDVMBARHXTBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-3-cyano-2-hydroxybenzoate consists of a benzoate core with bromo, cyano, and hydroxy substituents. The exact arrangement of these groups on the benzoate core can be determined by NMR spectroscopy and other analytical techniques .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate is a solid compound with a molecular weight of 270.08 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination .

Safety and Hazards

While specific safety and hazard information for Ethyl 5-bromo-3-cyano-2-hydroxybenzoate is not available, compounds of similar structure often require careful handling due to their reactivity and potential toxicity .

Future Directions

The future directions for research on Ethyl 5-bromo-3-cyano-2-hydroxybenzoate could involve exploring its potential uses in medicinal chemistry, given the reported use of similar compounds in the synthesis of anti-inflammatory and anticancer agents .

properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)8-4-7(11)3-6(5-12)9(8)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTDVMBARHXTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212099
Record name Benzoic acid, 5-bromo-3-cyano-2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate

CAS RN

1805487-75-5
Record name Benzoic acid, 5-bromo-3-cyano-2-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805487-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-3-cyano-2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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